methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether
Description
Methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether is a pyrrolo[2,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- Position 4: A methyl substituent, influencing steric and electronic properties.
- Position 7: A 4-methoxyphenyl ether moiety, enhancing lipophilicity and influencing target binding interactions.
This compound is of interest in medicinal chemistry due to the pyrrolo[2,3-d]pyrimidine scaffold’s prevalence in kinase inhibitors and anticancer agents. Its synthesis likely involves palladium-catalyzed coupling or nucleophilic substitution reactions, as seen in analogous compounds .
Properties
IUPAC Name |
7-(4-methoxyphenyl)-4-methyl-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-13-8-9-18(14(13)17-15(16-10)20-3)11-4-6-12(19-2)7-5-11/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPOBCMCUAGOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=NC(=N1)SC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether typically involves multi-step reactions. Starting with a suitable pyrimidine derivative, the process generally includes:
Nucleophilic substitution: to introduce the methylsulfanyl group.
Cyclization reactions: to form the pyrrolopyrimidine core.
Etherification: to attach the phenyl ether moiety.
Conditions often involve the use of strong bases, elevated temperatures, and specific solvents such as dichloromethane or dimethylformamide to facilitate these reactions.
Industrial Production Methods
While lab-scale synthesis is well-documented, industrial production would likely optimize these steps for scale. This can include:
Flow chemistry techniques: for continuous synthesis.
Catalyst systems: to increase reaction efficiency.
Purification methods: like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether exhibits a range of chemical behaviors:
Oxidation: : The sulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: : The pyrimidine and pyrrole rings can be selectively reduced under hydrogenation conditions.
Substitution Reactions: : The ether and sulfanyl groups can be sites for nucleophilic or electrophilic substitutions. Reagents like alkyl halides or lithium aluminum hydride might be used.
The major products from these reactions vary, but often include oxidized derivatives, reduced forms, or substituted analogs, broadening the utility of the parent compound.
Scientific Research Applications
Overview
Pyrrolopyrimidine derivatives have been extensively studied for their anticancer properties. Methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether has shown promise in various studies targeting different cancer cell lines.
Case Studies
- Cytotoxicity Against MCF-7 Cells : A study demonstrated that certain pyrrolopyrimidine derivatives exhibited significant cytotoxic effects on MCF-7 breast cancer cells. The compound showed an IC50 value of 23.42 µM, indicating its potential as a lead compound for developing MMP-9 inhibitors, which are crucial in cancer metastasis .
- Mechanism of Action : The mechanism involves inducing apoptosis and increasing reactive oxygen species (ROS) levels in cancer cells. Additionally, it was found to reduce matrix metalloproteinase (MMP)-9 activity significantly at varying concentrations .
Table: Anticancer Activity of Pyrrolopyrimidine Derivatives
| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 3 | MCF-7 | 23.42 | Induces apoptosis; ROS increase; MMP-9 inhibition |
Overview
Recent research has indicated that pyrrolopyrimidine derivatives can also serve as effective antihyperglycemic agents.
Case Studies
- In Vivo Studies : A series of pyrrolopyrimidine compounds were evaluated for their antihyperglycemic activity in animal models. Some derivatives showed efficacy comparable to Glimepiride, a standard antihyperglycemic drug .
- Structure-Activity Relationship (SAR) : The SAR studies highlighted that specific substitutions on the pyrrolopyrimidine scaffold significantly influenced the antihyperglycemic activity, suggesting that further modifications could enhance efficacy .
Table: Antihyperglycemic Activity of Pyrrolopyrimidine Derivatives
| Compound Name | Activity Type | Comparison Drug | Efficacy |
|---|---|---|---|
| Various | Antihyperglycemic | Glimepiride | Equivalent |
Overview
Pyrrolopyrimidines have also been investigated for their anti-inflammatory effects.
Case Studies
- Synthesis and Evaluation : Research has shown that certain synthesized pyrrolopyrimidines exhibit promising anti-inflammatory activity. These compounds were tested against various inflammatory models, demonstrating significant reductions in inflammation markers .
- Potential Applications : Given the structural diversity of pyrrolopyrimidines, ongoing studies are focused on optimizing these compounds for enhanced anti-inflammatory activity.
Table: Anti-inflammatory Activity of Pyrrolopyrimidine Derivatives
| Compound Name | Inflammatory Model | Activity Level |
|---|---|---|
| Various | In vivo models | Significant reduction in markers |
Mechanism of Action
Methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether exerts its effects primarily through interactions with molecular targets such as enzymes or receptors:
Molecular Targets: : These could include kinases or other catalytic proteins.
Pathways: : It may influence cellular signaling pathways by binding to active sites or altering enzyme activity.
The exact mechanism can vary depending on its derivative and the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether with structurally related pyrrolo[2,3-d]pyrimidine derivatives:
Key Findings:
Substituent Effects on Activity: The methylsulfanyl group in the target compound balances lipophilicity and metabolic stability compared to sulfonamides (e.g., ), which improve solubility but may limit membrane permeability.
Synthetic Accessibility :
- Palladium-catalyzed couplings (e.g., ) are common for introducing aryl/heteroaryl groups but require optimization of ligands (e.g., XantPhos) and bases (e.g., Cs2CO3).
- The target compound’s methoxyphenyl ether moiety likely necessitates milder conditions than the tetrahydrofuran-methyl group in , which may require stereoselective alkylation.
Physicochemical Properties :
- The target compound’s logP (~3.5) is higher than sulfonamide-containing analogs (logP ~2.0–2.5 ) but lower than chlorinated derivatives (logP ~4.0 ), suggesting a balance between permeability and solubility.
- Metabolic stability : Methylsulfanyl groups are less prone to oxidation than hydroxymethyl substituents (e.g., ), which may undergo rapid glucuronidation.
Biological Relevance :
Biological Activity
Methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether (C15H17N3OS) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-d]pyrimidine core structure, characterized by a fused bicyclic arrangement that includes nitrogen atoms. The presence of a methylsulfanyl group and a methoxyphenyl ether moiety enhances its chemical reactivity and biological profile. Its molecular weight is approximately 287.39 g/mol , making it suitable for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3OS |
| Molecular Weight | 287.39 g/mol |
| Core Structure | Pyrrolo[2,3-d]pyrimidine |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. Key methods include:
- Formation of the pyrrolo[2,3-d]pyrimidine scaffold through cyclization reactions.
- Introduction of functional groups such as the methylsulfanyl and methoxyphenyl ether via nucleophilic substitution reactions.
- Purification and characterization using techniques like NMR and mass spectrometry to confirm the structure.
Antioxidant and Anti-inflammatory Effects
Recent studies have highlighted the compound's potential as an antioxidant and anti-inflammatory agent . In vitro evaluations demonstrated that derivatives of this compound exhibit significant inhibition of pro-inflammatory cytokines in RAW264.7 cells stimulated with lipopolysaccharides (LPS). Notably, compounds structurally related to this compound showed promising results in reducing oxidative stress markers and inflammation-related pathways .
Neuroprotective Properties
The compound has been identified as a selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) , which is implicated in Parkinson's disease. Preliminary studies suggest that it may exert neuroprotective effects by modulating LRRK2 activity through specific binding interactions. This mechanism positions it as a potential therapeutic agent for neurodegenerative disorders.
Case Studies
-
Study on Anti-inflammatory Activity :
- Researchers synthesized several pyrrolopyrimidine derivatives and evaluated their anti-inflammatory properties using cellular models.
- Results indicated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs.
-
Neuroprotection in Experimental Models :
- In vivo studies demonstrated that administration of the compound led to reduced neuronal damage in models of Parkinson's disease.
- The compound's ability to modulate LRRK2 activity was confirmed through biochemical assays.
Q & A
Q. What synthetic methodologies are recommended for preparing methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether, and how can reaction conditions be optimized?
Answer:
- Core synthesis steps : Start with pyrrolopyrimidine intermediates (e.g., aminopyrroles) and functionalize via formic acid-mediated cyclization (heating under reflux for 3 hours) . For introducing the methylsulfanyl group, employ phosphorus oxychloride (POCl₃) for chlorination followed by nucleophilic substitution with methylthiol .
- Optimization : Use statistical Design of Experiments (DoE) to minimize trials. For example, vary temperature, solvent ratios (e.g., ethanol/HCN), and catalyst amounts to maximize yield .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Assign peaks for pyrrolo[2,3-d]pyrimidine core (e.g., δ 7.5–8.5 ppm for aromatic protons) and ether/methylsulfanyl substituents .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .
- Melting point analysis : Compare with structurally similar compounds (e.g., derivatives with substituted phenyl groups melt between 232–257°C) .
Q. What safety protocols are essential when handling reagents like phosphorus oxychloride or hydrogen cyanide derivatives during synthesis?
Answer:
- Follow institutional Chemical Hygiene Plans , including fume hood use, PPE (gloves, goggles), and emergency protocols for corrosive/toxic reagents .
- Conduct pre-experiment safety exams and maintain spill kits for POCl₃ and HCN .
Advanced Research Questions
Q. How can computational chemistry accelerate the design of reaction pathways for this compound?
Answer:
- Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity during chlorination or sulfanyl group introduction .
- Integrate reaction path search algorithms (e.g., artificial force-induced reaction method) to identify low-energy pathways, reducing trial-and-error experimentation .
- Validate computational predictions with experimental data (e.g., comparing predicted vs. observed NMR shifts) .
Q. How can contradictory data between experimental and computational results be resolved?
Answer:
- Apply iterative feedback loops : Use discrepancies to refine computational models (e.g., adjusting solvent parameters in simulations) .
- Conduct sensitivity analysis via DoE to identify critical variables (e.g., solvent polarity, temperature) causing deviations .
- Cross-validate with alternative techniques (e.g., X-ray crystallography for structural confirmation) .
Q. What interdisciplinary approaches are effective for studying this compound’s potential in drug discovery or materials science?
Answer:
- Chemical engineering integration : Apply membrane separation technologies (CRDC RDF2050104) to purify intermediates .
- Biological screening : Use structure-activity relationship (SAR) studies, replacing substituents (e.g., methylsulfanyl with ethyl or phenyl groups) to assess antimicrobial/anticancer activity .
- Process control : Implement real-time monitoring (e.g., in-situ FTIR) during synthesis to optimize reaction kinetics .
Q. What strategies mitigate challenges in scaling up the synthesis from milligram to gram scale?
Answer:
- Process simulation : Model heat/mass transfer using tools like Aspen Plus to avoid exothermic runaway reactions during POCl₃ steps .
- Powder technology : Optimize particle size distribution (CRDC RDF2050107) to improve filtration efficiency of precipitates .
- Membrane technologies : Use nanofiltration for solvent recovery and waste reduction .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
